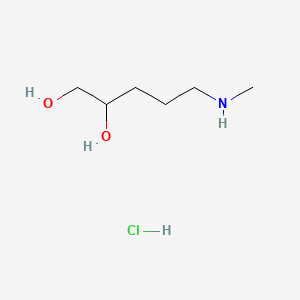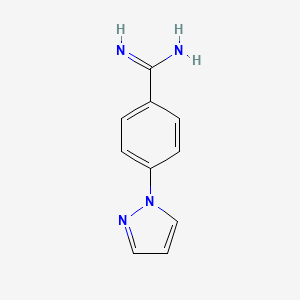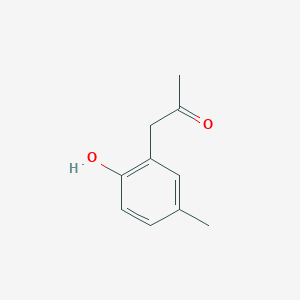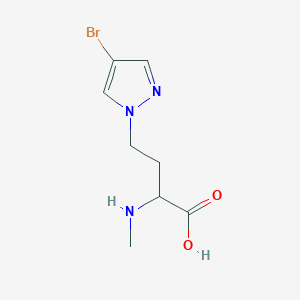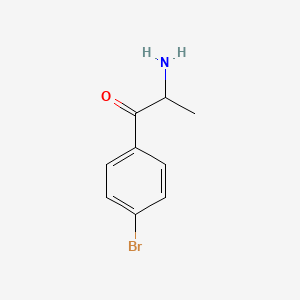
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid is a complex organic compound featuring both amino and pyrazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by amination and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-2-methylhexanoic acid: Lacks the pyrazole group, making it less versatile in certain reactions.
5-Methyl-1h-pyrazole-1-yl derivatives: These compounds share the pyrazole moiety but differ in their side chains and functional groups.
Uniqueness
The presence of both amino and pyrazole groups in 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid provides unique reactivity and potential for diverse applications. This dual functionality allows for more complex interactions and transformations compared to similar compounds.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
2-amino-2-methyl-6-(5-methylpyrazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-7-13-14(9)8-4-3-6-11(2,12)10(15)16/h5,7H,3-4,6,8,12H2,1-2H3,(H,15,16) |
InChIキー |
PXZKBYFQNQCAPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NN1CCCCC(C)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



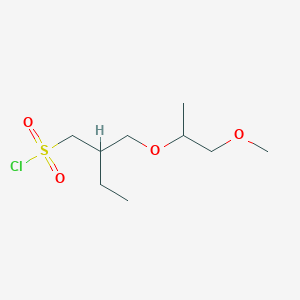
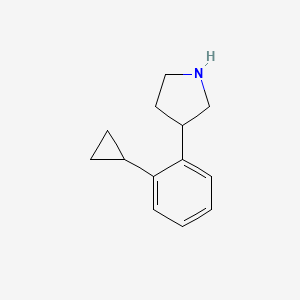
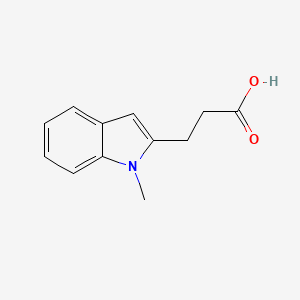

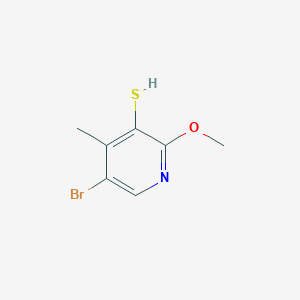
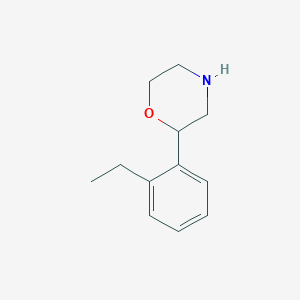
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
